Cas no 914347-32-3 (1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid)
1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid
- N-Boc-piperidin-4-ylmethylpiperidine-4-carboxylic acid
- N-(tert-Butoxycarbonyl)piperidin-4-ylmethylpiperidine-4-carboxylic acid
- 1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperidine-4-carboxylic acid
- 1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}piperidine-4-carboxylic acid
- 914347-32-3
- 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylicacid
- EN300-12576258
- FT-0717867
- DTXSID70661748
- 1-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid
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- Inchi: 1S/C17H30N2O4/c1-17(2,3)23-16(22)19-10-4-13(5-11-19)12-18-8-6-14(7-9-18)15(20)21/h13-14H,4-12H2,1-3H3,(H,20,21)
- InChI Key: YCHGOQQCCAUIFY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)CN1CCC(C(=O)O)CC1)=O
Computed Properties
- Exact Mass: 326.22055744g/mol
- Monoisotopic Mass: 326.22055744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 70.1Ų
1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130099-1g |
1-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid |
914347-32-3 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM130099-5g |
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914347-32-3 | 95% | 5g |
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| eNovation Chemicals LLC | D281315-5g |
N-Boc-Piperidin-4-ylmethylpiperidine-4-carboxylic acid |
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| eNovation Chemicals LLC | D281315-1g |
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$885 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748809-5g |
1-((1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid |
914347-32-3 | 98% | 5g |
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| eNovation Chemicals LLC | D281315-5g |
N-Boc-Piperidin-4-ylmethylpiperidine-4-carboxylic acid |
914347-32-3 | 95% | 5g |
$1595 | 2025-02-20 | |
| eNovation Chemicals LLC | D281315-1g |
N-Boc-Piperidin-4-ylmethylpiperidine-4-carboxylic acid |
914347-32-3 | 95% | 1g |
$885 | 2025-02-20 | |
| Crysdot LLC | CD11018233-1g |
1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid |
914347-32-3 | 95+% | 1g |
$313 | 2024-07-19 |
1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid
Comprehensive Overview of 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid (CAS No. 914347-32-3)
The compound 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid (CAS No. 914347-32-3) is a highly specialized piperidine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, makes it a versatile intermediate for drug discovery and medicinal chemistry. Researchers and chemists frequently search for this compound due to its role in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and peptide mimetics.
In recent years, the demand for Boc-protected piperidine derivatives like CAS No. 914347-32-3 has surged, driven by the growing interest in neuropharmacology and GPCR-targeted therapies. The compound's ability to serve as a building block for drug candidates aligns with current trends in fragment-based drug design (FBDD) and high-throughput screening (HTS). Its carboxylic acid group allows for further functionalization, enabling the creation of amides, esters, and other derivatives critical for optimizing drug-like properties. This adaptability has made it a focal point in discussions about structure-activity relationship (SAR) studies and lead optimization.
From a synthetic perspective, 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid is often utilized in peptide coupling reactions and solid-phase synthesis. Its Boc group provides stability under acidic conditions, a feature highly valued in multi-step synthetic routes. Laboratories specializing in custom synthesis and contract research organizations (CROs) frequently inquire about this compound, reflecting its importance in preclinical development. Additionally, its relevance to protease inhibitor design and allosteric modulator research has been highlighted in recent publications, further cementing its status as a key intermediate.
The compound's physicochemical properties, including its solubility profile and stability under various pH conditions, are frequently discussed in forums and scientific literature. These characteristics are critical for researchers working on formulation development and drug delivery systems. Moreover, the rise of AI-driven drug discovery platforms has increased interest in such pharmacophore fragments, as they are often used to train machine learning models for virtual screening and de novo molecular design.
In summary, 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid (CAS No. 914347-32-3) represents a critical tool in modern medicinal chemistry. Its dual functionality and compatibility with diverse synthetic methodologies make it indispensable for researchers exploring new therapeutic targets and innovative chemical entities. As the pharmaceutical industry continues to prioritize precision medicine and targeted therapies, compounds like this will remain at the forefront of scientific inquiry and innovation.
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